
2,2,2-三氟-1-(9-蒽基)乙醇
描述
“2,2,2-Trifluoro-1-(9-anthryl)ethanol” is a chiral resolution reagent used to separate racemic compounds into different mirror isomers . It is an important tool for the production of optically active drugs .
Molecular Structure Analysis
The molecular formula of “2,2,2-Trifluoro-1-(9-anthryl)ethanol” is C16H11F3O . The compound contains a trifluoromethyl group (CF3), an anthryl group (C14H9), and a hydroxyl group (OH). The presence of the trifluoromethyl group enhances the compound’s acidity compared to ethanol .Physical And Chemical Properties Analysis
The compound is a crystal with a very pale yellow color . It has a melting point of 135°C . The specific rotation [a]20/D is 30.5 deg (C=1, CHCl3) .科学研究应用
Nucleophilic Character and Stability Analysis
The nucleophilic character and stability of the carbanions vs. alkoxides derived from 2,2,2-Trifluoro-1-(9-anthryl)ethanol have been studied . The central ring of the 9-anthryl group confers an ambident nucleophilic character and stabilizes the conjugated carbanion by electron-acceptor delocalization .
Chiral Solvating Agent
2,2,2-Trifluoro-1-(9-anthryl)ethanol is used as a chiral solvating agent . .
Chiral Selector
This compound is also used as a chiral selector . It helps in the separation of enantiomers in chiral chromatography .
Sulfoxides Research
It has been used in the research of sulfoxides . Sulfoxides are a group of organic compounds that contain a sulfinyl functional group.
Lactones Research
2,2,2-Trifluoro-1-(9-anthryl)ethanol is used in the research of lactones . Lactones are cyclic esters that are used in a wide range of applications, including as flavoring agents and in the production of various pharmaceuticals.
Amines Research
This compound is used in the research of amines . Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair.
Oxaziridines and Allenes Research
It has been used in the research of oxaziridines and allenes . Oxaziridines are used as oxidizing agents in organic synthesis, and allenes are organic compounds in which one carbon atom has double bonds with each of its two adjacent carbon centres.
作用机制
Mode of Action
It is known that the compound’s trifluoromethyl group and 9-anthryl ring can significantly modify the acidity of the compound .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2,2-Trifluoro-1-(9-anthryl)ethanol. For instance, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling the compound .
安全和危害
属性
IUPAC Name |
1-anthracen-9-yl-2,2,2-trifluoroethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3O/c17-16(18,19)15(20)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,15,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZHJFWIOPYQCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70968284 | |
| Record name | 1-(9-Anthryl)-2,2,2-trifluoroethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70968284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-(9-anthryl)ethanol | |
CAS RN |
65487-67-4, 53531-34-3, 60646-30-2, 60686-64-8 | |
| Record name | 2,2,2-Trifluoro-1-(9-anthryl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65487-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (-)-2,2,2-Trifluoro-1-(9-anthryl)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053531343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-alpha-(Trifluoromethyl)anthracene-9-methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060646302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,2-Trifluoro-1-(9-anthryl)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065487674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(9-Anthryl)-2,2,2-trifluoroethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70968284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-(trifluoromethyl)anthracene-9-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.793 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (-)-2,2,2-trifluoro-1-(9-anthryl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.265 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,2-Trifluoro-1-(9-anthryl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIRKLE'S ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K227FG858 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2,2,2-Trifluoro-1-(9-anthryl)ethanol differentiate between enantiomers?
A1: TFAE acts as a chiral solvating agent (CSA). It forms transient diastereomeric complexes with chiral analytes, leading to distinct NMR signals for each enantiomer. [, , ] This differentiation arises from differences in the spatial arrangement of atoms in the complexes, influencing their magnetic environments. []
Q2: What types of intermolecular interactions contribute to TFAE's chiral recognition ability?
A2: Research suggests a primary interaction involving hydroxyl-hydroxyl hydrogen bonding between TFAE and the analyte. [] Additionally, secondary interactions, such as those between the benzylic hydrogen of TFAE and carbonyl or oxygen atoms in the analyte, might contribute. [] Studies also highlight the significance of π-facial hydrogen bonding, where the hydroxyl group of TFAE interacts with the electron-rich π-system of its anthracene ring. [, ] This unique interaction is thought to be crucial for chiral recognition. []
Q3: Can you provide examples of compounds whose enantiomeric excess has been determined using TFAE?
A3: TFAE has been successfully used to determine the enantiomeric excess of various compounds including: * Mexiletine (a cardiac antiarrhythmic drug) []* γ-lactones []* Methamphetamine, ephedrine, and pseudoephedrine []* Dihydro-3-hydroxy-4,4-dimethyl-2(3H)-furanone []* N-(3,5-dinitrobenzoyl)-alpha-phenylglycine []
Q4: How does the chiral recognition ability of TFAE translate to applications beyond NMR spectroscopy?
A4: The principles governing TFAE's chiral discrimination in NMR also underpin its use in developing chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). [, , , ] These CSPs enable the separation of enantiomers based on their differential interactions with the immobilized TFAE. [, ]
Q5: What is the molecular formula and weight of 2,2,2-Trifluoro-1-(9-anthryl)ethanol?
A5: The molecular formula is C16H11F3O, and the molecular weight is 292.25 g/mol.
Q6: What spectroscopic techniques are useful for characterizing 2,2,2-Trifluoro-1-(9-anthryl)ethanol?
A6: Various spectroscopic methods are valuable:* NMR Spectroscopy: 1H and 13C NMR are crucial for structural elucidation and studying chiral interactions. [, , , , , , ]* Fluorescence Spectroscopy: Studies have utilized the fluorescent properties of TFAE's anthracene moiety to probe its interactions with DNA and other molecules. [, ]
Q7: Have computational methods been employed to study 2,2,2-Trifluoro-1-(9-anthryl)ethanol?
A7: Yes, computational studies using molecular mechanics and PM3 semi-empirical methods have provided insights into TFAE's conformational preferences and the nature of its π-facial hydrogen bonding. [, , ] These studies contribute to understanding its chiral recognition mechanism. [, ]
Q8: What structural modifications of 2,2,2-Trifluoro-1-(9-anthryl)ethanol have been explored?
A8: Research has investigated the synthesis and application of TFAE derivatives, including: * Perdeuterated TFAE: This derivative, lacking interfering 1H NMR signals, enhances chiral recognition experiments. [, ]* Halogenated Analogs: Replacing the trifluoromethyl group with other halogens (e.g., pentafluoropropyl) has been explored to understand its effect on chiral solvating properties. []
Q9: Has 2,2,2-Trifluoro-1-(9-anthryl)ethanol been used in the context of drug development?
A9: While TFAE itself isn't a drug candidate in the presented research, it plays a crucial role in studying chiral drugs. For instance, it has been employed to determine the absolute configuration of pisolithin B, an antifungal agent. [] Furthermore, its ability to separate enantiomers is invaluable for studying the biological activity of chiral drugs.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[1-(2,3,4,5,6-Pentadeuteriophenyl)cyclohexyl]piperidine](/img/structure/B3427546.png)
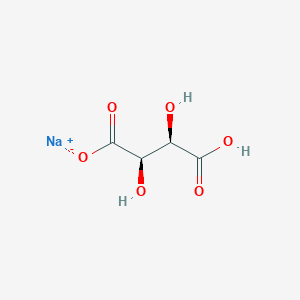
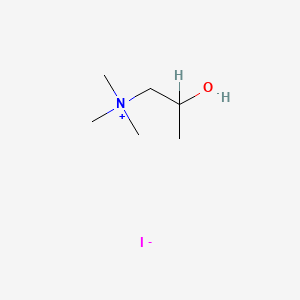
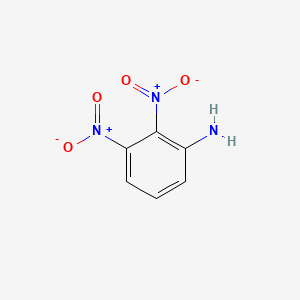
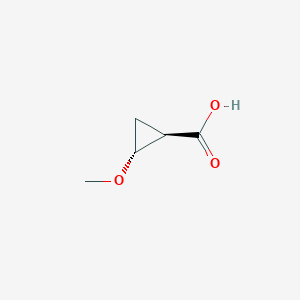
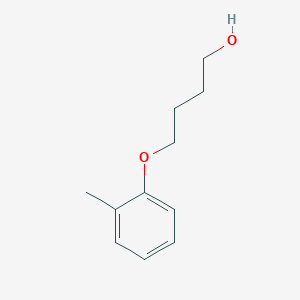


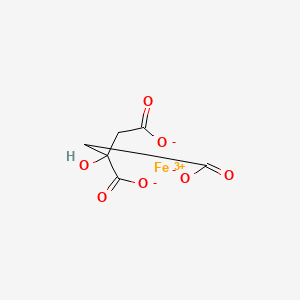

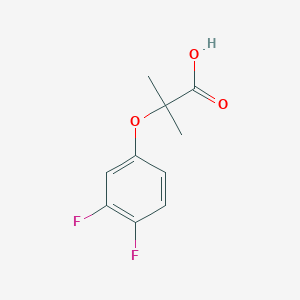
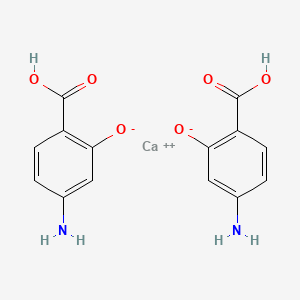
![Olean-12-en-28-oic acid, 3,25-epoxy-3-hydroxy-22-[(3-methyl-1-oxo-2-butenyl)oxy]-](/img/structure/B3427613.png)
